叔丁基(2-(苄氨基)乙基)氨基甲酸酯

概览

描述

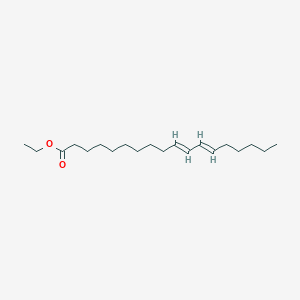

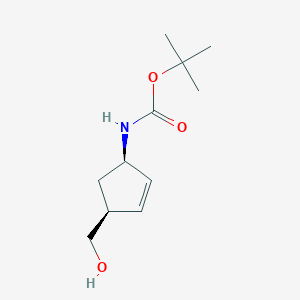

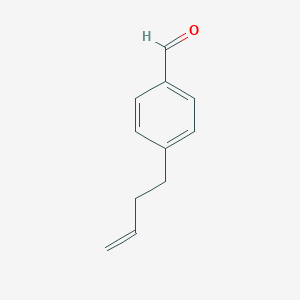

The compound tert-Butyl (2-(benzylamino)ethyl)carbamate is a chemical entity that appears to be an intermediate or a building block in the synthesis of various biologically active compounds and pharmaceuticals. It is related to a family of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate, which is an intermediate for CCR2 antagonists . Another synthesis method includes the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones . Additionally, a novel synthetic method for tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives has been optimized, highlighting the importance of lithium coordination and steric hindrance .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structure can be further modified to include various substituents, which can influence the molecule's reactivity and physical properties. X-ray crystallography and DFT analyses have been used to characterize the molecular and crystal structure of related compounds, revealing details such as intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes . The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with carbon dioxide to generate a zwitterionic ammonium carbamate salt has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability under various conditions. The tert-butyl group generally imparts steric bulk, which can affect the reactivity and solubility of the molecule. The carbamate group is a functional moiety that can engage in hydrogen bonding and other intermolecular interactions, which can be analyzed through spectroscopic methods such as FTIR, NMR, and mass spectrometry .

科研应用

转化为O-苄基氨基甲酸酯

叔丁基(2-(苄氨基)乙基)氨基甲酸酯可以选择性地转化为O-苄基氨基甲酸酯。Barrett和Pilipauskas(1990)证明了这种转化过程,使用苄基三氯乙酰亚胺酯,与各种官能团兼容,在一个步骤中进行,不发生旋光异构化 (Barrett & Pilipauskas, 1990)。

金属化和烷基化研究

Sieburth、Somers和O'hare(1996)研究了氨基甲酸叔丁酯衍生物在氮和硅之间发生金属化,然后与亲电试剂反应的能力。当苄基与氮连接时,这个过程特别高效 (Sieburth, Somers, & O'hare, 1996)。

生物活性化合物的合成

Zhao等人(2017)开发了一种快速合成方法,用于一种重要的中间体化合物,这是叔丁基(2-(苄氨基)乙基)氨基甲酸酯的衍生物。这种化合物在生物活性化合物合成中至关重要,如omisertinib(AZD9291),总产率为81% (Zhao, Guo, Lan, & Xu, 2017)。

晶体学和分子结构分析

Das等人(2016)合成并结构表征了两种氨基甲酸酯衍生物,包括叔丁基5-苄基-2-(3-氯苯氨基)-4,5-二氢-1H-咪唑-1-羧酸酯。他们的研究揭示了晶体包装中有趣的氢键相互作用和三维结构 (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016)。

立体选择性分子内α-氨基烷基化反应

Garcia等人(2006)研究了通过立体选择性分子内α-氨基烷基化反应合成各种叔丁基氨基甲酸酯衍生物。这种方法对于合成复杂分子结构如吡咯并[2,1-a]异喹啉至关重要 (Garcia, Arrasate, Lete, & Sotomayor, 2006)。

新颖的还原裂解技术

Murato、Shioiri和Yamada(1977)开发了一种新颖的还原裂解技术,使用硼氢化钠对叔丁基氨基甲酸酯衍生物中的N-C-N键进行裂解。这种方法导致了新的化学结构和反应途径的发现 (Murato, Shioiri, & Yamada, 1977)。

对映选择性合成

Campbell等人(2009)描述了对苄基(1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯的对映选择性合成,这是强效CCR2拮抗剂的重要中间体。合成包括碘内酯化作为关键步骤,展示了叔丁基氨基甲酸酯在复杂分子合成中的多功能性 (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009)。

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

性质

IUPAC Name |

tert-butyl N-[2-(benzylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJCBAQDXIZTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

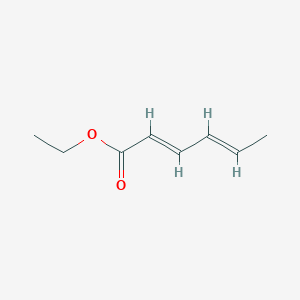

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442826 | |

| Record name | tert-Butyl [2-(benzylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(benzylamino)ethyl)carbamate | |

CAS RN |

174799-52-1 | |

| Record name | tert-Butyl [2-(benzylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-N'-boc-ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)